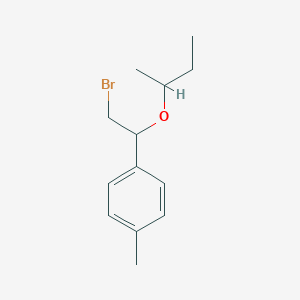
3,3-Dimethyl-3-silathietane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-3-silathietane is an organosilicon compound with the molecular formula C₄H₁₀SSi It is a four-membered ring structure containing silicon and sulfur atoms, making it a unique member of the silathietane family
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-3-silathietane typically involves the reaction of dimethylchlorosilane with sulfur-containing reagents under controlled conditions. One common method includes the use of a base such as sodium hydride to facilitate the formation of the silathietane ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound.
化学反应分析
Types of Reactions: 3,3-Dimethyl-3-silathietane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, leading to the formation of various substituted silathietanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted silathietanes.
科学研究应用
3,3-Dimethyl-3-silathietane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Its unique structure makes it a subject of study in understanding silicon’s role in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to oxidation.
作用机制
The mechanism by which 3,3-Dimethyl-3-silathietane exerts its effects involves interactions at the molecular level. The silicon atom in the compound can form bonds with various nucleophiles, leading to the formation of new compounds. The sulfur atom can participate in oxidation-reduction reactions, influencing the compound’s reactivity and stability.
相似化合物的比较
3,3-Diethyl-3-silathietane: Similar in structure but with ethyl groups instead of methyl groups.
3,3-Dimethyl-2,4-dimethyl-3-silathietane: Contains additional methyl groups, leading to different chemical properties.
Uniqueness: 3,3-Dimethyl-3-silathietane is unique due to its specific ring structure and the presence of both silicon and sulfur atoms
属性
CAS 编号 |
77205-52-8 |
|---|---|
分子式 |
C4H10SSi |
分子量 |
118.27 g/mol |
IUPAC 名称 |
3,3-dimethyl-1,3-thiasiletane |
InChI |
InChI=1S/C4H10SSi/c1-6(2)3-5-4-6/h3-4H2,1-2H3 |
InChI 键 |
LAIPGQCKIZSQTO-UHFFFAOYSA-N |
规范 SMILES |
C[Si]1(CSC1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2,2'-Binaphthalen]-6-yl trifluoromethanesulfonate](/img/structure/B13640547.png)
![1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B13640550.png)


![2-[3-(2-aminoethyl)-7-methyl-1H-indol-1-yl]acetamide](/img/structure/B13640560.png)


![3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacid](/img/structure/B13640576.png)

![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B13640580.png)


![Imidazo[1,2-a]pyridine-8-carboxylic acid,2-(1-methylethyl)-](/img/structure/B13640613.png)

